![molecular formula C8H8O3S B189796 Methyl 3-oxo-3-(3-thienyl)propanoate CAS No. 185515-21-3](/img/structure/B189796.png)
Methyl 3-oxo-3-(3-thienyl)propanoate
Overview
Description
“Methyl 3-oxo-3-(3-thienyl)propanoate” is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.212 and a density of 1.3±0.1 g/cm3 . The compound is also known by several other names, including “methyl 3-oxo-3-thiophen-3-ylpropanoate” and "3-oxo-3-(3-thienyl)propanoic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 184.019409 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The compound can undergo various reactions depending on the conditions and reactants used .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 257.7±15.0 °C at 760 mmHg and a flash point of 109.7±20.4 °C . The compound has a LogP value of 1.12, indicating its lipophilicity . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Bioreduction in Drug Synthesis : A key application is in the bioreduction of similar compounds, such as ethyl 3-oxo-3-(2-thienyl) propanoate, to create chiral intermediates for drugs like duloxetine, a widely used antidepressant. The study by Ren et al. (2019) demonstrates the use of the enzyme ChKRED12 for the stereoselective bioreduction of these compounds, highlighting the potential for efficient drug synthesis processes (Ren et al., 2019).
Synthesis of Anticancer Agents : Research by Saad and Moustafa (2011) delves into the synthesis of S-glycosyl and S-alkyl derivatives of related compounds, exhibiting significant in vitro anticancer activities. This suggests the potential of Methyl 3-oxo-3-(3-thienyl)propanoate derivatives in cancer therapy (Saad & Moustafa, 2011).
Antimicrobial Drug Development : Zubkov et al. (2016) highlight the molecular similarity of 3-Quinolin-4-one propanoic acids, which are structurally similar to this compound, with fluoroquinolone antibiotics. This similarity makes them a prospective scaffold for creating new antimicrobial drugs, particularly important given the rise in microbial resistance (Zubkov et al., 2016).
Tobacco Flavoring : Another application is in tobacco flavoring, as demonstrated by Zhao Yu (2010), where a related compound, Methyl 3-(2-oxo-cyclohexyl)propionate, is synthesized and used as a flavor additive in tobacco products (Zhao Yu, 2010).
Biomedical Applications : Wu and Liu (2020) discuss the synthesis of hyperbranched aliphatic poly(β-thioether ester)s using related compounds for potential biomedical applications. These include oxidation-responsive polymeric nanoparticles, suggesting uses in drug delivery systems (Wu & Liu, 2020).
Nanodrug Design for Cancer Therapy : Budama-Kilinc et al. (2020) synthesized a nanosize drug candidate for cancer therapy using a compound structurally similar to this compound. This highlights its potential in the development of novel cancer therapies (Budama-Kilinc et al., 2020).
Mechanism of Action
- The (S)-enantiomer of duloxetine is pharmaceutically active, and Methyl 3-oxo-3-(3-thienyl)propanoate contributes to its formation .
- The reduction process involves enzymatic activity, likely mediated by specific reductases, leading to the conversion of the ketone group to the corresponding alcohol group .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
methyl 3-oxo-3-thiophen-3-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQWAOZFIOUSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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